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Compound of Interest

Compound Name: 1-(Cyclopropylcarbonyl)piperazine

Cat. No.: B3024915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of 1-(cyclopropylcarbonyl)piperazine. A critical intermediate in

the synthesis of the PARP inhibitor Olaparib, this molecule is of significant interest to the

pharmaceutical industry. This document details its physicochemical properties, spectroscopic

data, and relevant synthetic protocols. Furthermore, it visualizes key synthetic pathways using

the DOT language for enhanced clarity.

Introduction
1-(Cyclopropylcarbonyl)piperazine, a derivative of piperazine, is a heterocyclic organic

compound with a distinct molecular architecture that makes it a valuable building block in

medicinal chemistry. Its structure combines a piperazine ring, a versatile pharmacophore, with

a cyclopropylcarbonyl group. This combination of features has led to its prominent role as a key

intermediate in the synthesis of various pharmaceutical agents, most notably the anticancer

drug Olaparib.[1][2] This guide aims to provide a detailed technical resource on the molecular

characteristics and synthetic utility of 1-(cyclopropylcarbonyl)piperazine for professionals in

drug development and chemical research.
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The fundamental structure of 1-(cyclopropylcarbonyl)piperazine consists of a piperazine ring

acylated at one of the nitrogen atoms with a cyclopropylcarbonyl group. The hydrochloride salt

of this compound is also commonly used in synthesis due to its enhanced solubility and

stability.[3]

Physicochemical Properties
A summary of the key physicochemical properties of 1-(cyclopropylcarbonyl)piperazine and

its hydrochloride salt is presented in Table 1.

Property
1-
(Cyclopropylcarbo
nyl)piperazine

1-
(Cyclopropylcarbo
nyl)piperazine HCl

Source(s)

Molecular Formula C₈H₁₄N₂O C₈H₁₅ClN₂O [2][4]

Molecular Weight 154.21 g/mol 190.67 g/mol [2][4]

Appearance -
White to off-white

crystalline powder
[3]

Melting Point - 175-179 °C

Boiling Point 120 °C at 0.15 mmHg -

Density 1.087 g/mL at 25 °C -

Solubility - Soluble in water [5]

CAS Number 59878-57-8 1021298-67-8 [2][4]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of 1-
(cyclopropylcarbonyl)piperazine.

¹H NMR: The proton NMR spectrum of 1-(cyclopropylcarbonyl)piperazine hydrochloride in

DMSO-d₆ shows characteristic signals for the cyclopropyl and piperazine protons. The

spectrum exhibits multiplets for the cyclopropyl protons in the upfield region (δ 0.71-0.76

ppm), a multiplet for the methine proton of the cyclopropyl group (δ 1.96-2.03 ppm), and
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multiplets for the piperazine ring protons (δ 3.04-3.16 and 3.69-4.08 ppm). A broad singlet

corresponding to the two amine protons of the hydrochloride salt is observed at δ 9.58 ppm.

[5]

¹³C NMR: While experimental ¹³C NMR data for 1-(cyclopropylcarbonyl)piperazine is not

readily available in the literature, predicted spectra suggest the presence of signals

corresponding to the carbonyl carbon, the carbons of the piperazine ring, and the carbons of

the cyclopropyl group. For comparison, the ¹³C NMR spectrum of the related compound 1-

cyclopropylcarbonyl-4-phenyl-piperazine has been reported.[6][7]

Experimental IR spectra for 1-(cyclopropylcarbonyl)piperazine are not widely published.

However, the structure is expected to exhibit characteristic absorption bands for an amide

functional group. Key expected vibrations include:

C=O stretch: A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ for the

tertiary amide carbonyl group.

C-N stretch: A stretching vibration for the C-N bond of the amide is expected around 1250-

1350 cm⁻¹.

N-H stretch (for the free base): A secondary amine N-H stretch would appear in the region of

3200-3500 cm⁻¹. For the hydrochloride salt, this would be shifted and broadened.

C-H stretch: Aliphatic C-H stretching vibrations from the piperazine and cyclopropyl groups

are expected just below 3000 cm⁻¹.

Electrospray ionization mass spectrometry (ESI-MS) of 1-(cyclopropylcarbonyl)piperazine
hydrochloride shows a prominent ion at m/z 155, corresponding to the protonated molecule

[M+H]⁺ of the free base.[5]

Synthesis and Experimental Protocols
1-(Cyclopropylcarbonyl)piperazine is typically synthesized from piperazine and a

cyclopropanecarbonyl derivative. A common laboratory-scale synthesis of its hydrochloride salt

involves the deprotection of a Boc-protected precursor.
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Synthesis of 1-(Cyclopropylcarbonyl)piperazine
Hydrochloride
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-

butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl

4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL).

Acid Addition: Cool the solution to 0 °C in an ice bath.

Deprotection: Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) to the

cooled, stirring solution.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature overnight.

Work-up: Upon completion of the reaction, remove the solvent by concentration under

reduced pressure.

Product Isolation: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone

hydrochloride (2.74 g, 100% yield).[5]

Characterization of the Product:

¹H NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H),

3.69-4.08 (m, 4H), 9.58 (s, 2H).[5]

LC-MS (ESI) m/z: 155 [M+H]⁺.[5]
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Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

Role in Drug Development
The primary application of 1-(cyclopropylcarbonyl)piperazine in drug development is as a

key building block for the synthesis of the PARP (poly (ADP-ribose) polymerase) inhibitor,

Olaparib.[2] Olaparib is an anticancer agent used in the treatment of certain types of ovarian,

breast, and prostate cancers.

Synthesis of Olaparib
In the synthesis of Olaparib, 1-(cyclopropylcarbonyl)piperazine is coupled with a carboxylic

acid derivative, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form the

final drug molecule. This amide bond formation is a critical step in the overall synthesis.

General Reaction Scheme:

The coupling reaction is typically carried out in the presence of an amide coupling agent, such

as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a

base in a suitable solvent like acetonitrile.

1-(Cyclopropylcarbonyl)piperazine

HBTU, Base
Acetonitrile

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

OlaparibAmide Coupling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3024915?utm_src=pdf-body-img
https://www.benchchem.com/product/b3024915?utm_src=pdf-body
https://www.benchchem.com/product/b3024915?utm_src=pdf-body
https://www.ganeshremedies.com/product/1-Cyclopropylcarbonyl-piperazine
https://www.benchchem.com/product/b3024915?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Synthesis of Olaparib from 1-(Cyclopropylcarbonyl)piperazine.

Biological Activity and Signaling Pathways
While 1-(cyclopropylcarbonyl)piperazine is primarily utilized as a synthetic intermediate,

some of its analogs have been investigated for potential biological activities. Studies have

suggested that certain derivatives exhibit neuroprotective properties. There is also evidence of

some analogs showing binding affinity for sigma-1 receptors, which are implicated in various

neurological disorders. However, 1-(cyclopropylcarbonyl)piperazine itself is not known to be

a potent modulator of specific signaling pathways. Its significance lies in its incorporation into

larger, biologically active molecules like Olaparib, which functions as a PARP inhibitor, thereby

interfering with DNA repair pathways in cancer cells.

Conclusion
1-(Cyclopropylcarbonyl)piperazine is a molecule of considerable importance in the field of

medicinal chemistry and drug development. Its well-defined molecular structure and chemical

reactivity make it an indispensable intermediate for the synthesis of complex pharmaceutical

agents. This technical guide has provided a detailed overview of its properties, spectroscopic

data, and a key synthetic protocol. The visualization of its role in the synthesis of Olaparib

underscores its practical utility and highlights its contribution to the development of modern

therapeutics. Further research into the biological activities of its derivatives may open new

avenues for its application in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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